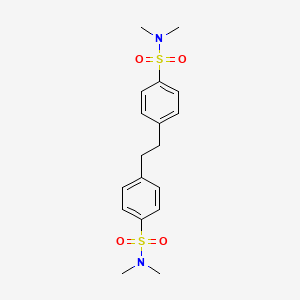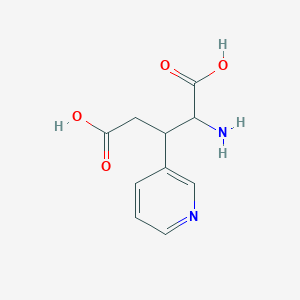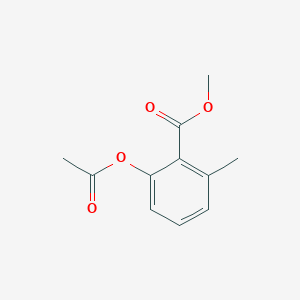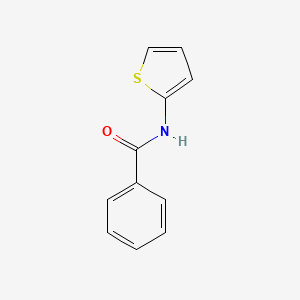
3-Pyridin-3-ylglutamic acid
Overview
Description
3-Pyridin-3-ylglutamic acid is an organic compound that features a pyridine ring attached to the glutamic acid backbone. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the pyridine ring and the glutamic acid moiety allows for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-ylglutamic acid typically involves the coupling of a pyridine derivative with a glutamic acid precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve fermentation processes to produce the glutamic acid component, followed by chemical synthesis to attach the pyridine ring. The fermentation process can be optimized by manipulating bacterial strains and growth conditions to increase yield .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-3-ylglutamic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-Pyridin-3-ylglutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit glycolysis in cancer cells.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-ylglutamic acid involves its interaction with specific molecular targets. In the context of cancer treatment, it acts as a glycolysis inhibitor, thereby reducing the energy supply to cancer cells and inhibiting their proliferation. The compound targets enzymes involved in the glycolytic pathway, leading to a decrease in ATP production and subsequent cell death .
Comparison with Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and used in drug discovery.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Glutamic acid derivatives: Important in neurotransmission and as building blocks in protein synthesis.
Uniqueness: 3-Pyridin-3-ylglutamic acid is unique due to the combination of the pyridine ring and the glutamic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-3-pyridin-3-ylpentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-9(10(15)16)7(4-8(13)14)6-2-1-3-12-5-6/h1-3,5,7,9H,4,11H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBCRNLZAAOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957954 | |
| Record name | 3-Pyridin-3-ylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36727-96-5, 36727-90-9 | |
| Record name | NSC265457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC264864 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridin-3-ylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)
![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)





![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)

![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

